Ro 31-8830 was developed by the pharmaceutical company Roche and is classified as a synthetic organic compound. It belongs to the class of compounds known as protein kinase inhibitors, which are used in research to understand the role of kinases in cellular signaling pathways. Its chemical structure and properties make it a valuable tool in pharmacological studies related to cancer and inflammatory diseases.
The synthesis of Ro 31-8830 involves several key steps that typically include:
The detailed reaction scheme can vary based on the specific synthetic route chosen, but it generally involves multiple steps of functional group transformations.
Ro 31-8830 has a complex molecular structure characterized by:
Ro 31-8830 primarily participates in biochemical reactions involving protein kinase C inhibition. The compound interacts with the ATP-binding site of the enzyme, preventing phosphorylation of target proteins. Key aspects include:
The kinetics of these reactions can be studied using enzyme assays that measure the rate of phosphorylation in the presence and absence of Ro 31-8830.
The mechanism of action for Ro 31-8830 involves:
Studies have demonstrated that Ro 31-8830 can modulate signaling pathways independent of its effects on protein kinase C, indicating potential off-target effects or additional mechanisms worth exploring.
Ro 31-8830 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability, while solubility tests help determine its behavior in biological systems.
Ro 31-8830 has several important applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3